2-Phenylpyrrolidine hydrochloride

説明

Significance in Contemporary Chemical and Biological Research

The importance of the 2-phenylpyrrolidine (B85683) scaffold in modern research is multifaceted, stemming largely from its chiral nature and its utility as a synthetic intermediate. nih.govresearchgate.netnih.govfrontiersin.org In chemical research, it is highly valued in the field of asymmetric organocatalysis, where catalysts derived from it are used to control the stereochemical outcome of reactions. nih.govnih.gov This is particularly significant as the biological effect of a molecule can depend heavily on its specific 3D structure. nih.govnih.gov

In biological and medicinal chemistry, the pyrrolidine (B122466) ring is a "privileged scaffold," meaning it is a structural framework that frequently appears in biologically active compounds, including numerous FDA-approved drugs. frontiersin.orgunipa.it The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a greater exploration of three-dimensional space compared to flat, aromatic structures, which can lead to better interactions with biological targets like proteins and enzymes. nih.govnih.govunipa.it Consequently, 2-phenylpyrrolidine is a key starting material for developing novel therapeutic agents, with research exploring its incorporation into potential analgesics, anti-inflammatory drugs, and psychoactive compounds. frontiersin.org

Historical Trajectory and Evolution of Pyrrolidine Chemistry in Research

The journey of pyrrolidine chemistry began with the identification of the pyrrolidine ring in natural products, such as the amino acid proline and alkaloids like nicotine (B1678760). This natural prevalence spurred initial interest and foundational research into the synthesis and properties of this heterocyclic system.

The evolution of this field accelerated dramatically with the advent of asymmetric organocatalysis at the beginning of the 21st century. nih.govnih.gov In 2000, the discovery that simple organic molecules, like the amino acid L-proline, could catalyze asymmetric reactions with high efficiency marked a paradigm shift in chemical synthesis. nih.govyoutube.com This breakthrough, which led to the 2021 Nobel Prize in Chemistry, opened the door for the development of a vast array of new catalysts based on the pyrrolidine scaffold. youtube.comyoutube.com

Researchers began to systematically modify the basic proline structure to fine-tune catalytic activity and selectivity. nih.govnih.gov This led to the creation of highly effective catalysts such as diarylprolinol silyl (B83357) ethers, which expanded the scope of organocatalyzed reactions. nih.govnih.gov The synthesis of substituted pyrrolidines, including 2-phenylpyrrolidine, evolved from classical multi-step procedures to more advanced and efficient methods. acs.org Modern techniques like microwave-assisted organic synthesis (MAOS), palladium-catalyzed C-N cross-coupling reactions, and photo-enzymatic cascades have enabled the rapid and stereocontrolled production of diverse pyrrolidine derivatives. nih.govunipa.itrsc.org This continuous innovation in synthetic methodology has cemented the role of pyrrolidine derivatives as indispensable tools in modern chemical research.

Overview of Advanced Research Applications for 2-Phenylpyrrolidine Hydrochloride

The utility of this compound is demonstrated in a variety of advanced research applications, primarily leveraging the reactivity and chiral nature of the 2-phenylpyrrolidine core.

Asymmetric Catalysis: Derivatives of 2-phenylpyrrolidine are prominent in asymmetric organocatalysis. They are used to create chiral environments that guide the formation of one specific enantiomer (stereoisomer) of a product over the other. For instance, spiro-pyrrolidine silyl ether organocatalysts have been designed and successfully applied in Michael addition reactions to create complex molecules with all-carbon quaternary centers in high yields and with excellent enantioselectivity (up to 99% ee). rsc.org

Medicinal Chemistry and Drug Discovery: The scaffold is a key building block for pharmacologically active molecules. In a notable study, enantiomerically pure (R)- and (S)-2-phenylpyrrolidine were used to synthesize inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, a target in cancer therapy. The research highlighted that the chirality of the 2-phenylpyrrolidine moiety had a significant impact on the final compound's biological activity.

Advanced Synthetic Methodologies: Researchers are continually exploring novel reactions involving 2-phenylpyrrolidine. One such area is the development of photo-enzymatic cascade reactions, which combine light-driven processes with biocatalysis to achieve enantioselective C(sp³)–H functionalization of the pyrrolidine ring, a traditionally challenging chemical transformation. rsc.org In another innovative approach, 2-phenylpyrrolidine has been used in nitrogen-atom insertion reactions to create cyclic hydrazones, which are themselves valuable synthetic intermediates for further molecular diversification. acs.org These cutting-edge methods expand the synthetic chemist's toolkit for building complex molecular architectures.

Data Tables

Table 1: Physicochemical Properties of 2-Phenylpyrrolidine and its Hydrochloride Salt

| Property | 2-Phenylpyrrolidine | This compound |

| Molecular Formula | C₁₀H₁₃N | C₁₀H₁₃N·HCl |

| Molecular Weight | 147.22 g/mol chemicalbook.com | 183.68 g/mol cymitquimica.com |

| Appearance | Colorless to light yellow liquid chemicalbook.com103.213.246 | Solid |

| Melting Point | 42-43 °C chemicalbook.com103.213.246 | Not specified |

| Boiling Point | 68 °C chemicalbook.com103.213.246 | Not applicable |

| CAS Number | 1006-64-0 chemicalbook.com103.213.246 | 56586-12-0 |

Note: Data is compiled from various chemical suppliers and databases. Properties for the hydrochloride salt are less commonly detailed as it is primarily a handling form.

Table 2: Summary of Key Research Findings and Applications

| Research Area | Role of 2-Phenylpyrrolidine | Key Finding |

| Asymmetric Organocatalysis | Precursor to chiral silyl ether catalysts. rsc.org | Enables Michael addition reactions to form all-carbon quaternary centers with up to 99% enantiomeric excess (ee). rsc.org |

| Medicinal Chemistry (Anticancer) | Chiral building block for EGFR kinase inhibitors. | The stereochemistry (R vs. S) of the 2-phenylpyrrolidine group significantly influences the biological activity of the final inhibitor. |

| Advanced Synthesis | Substrate in photo-enzymatic cascade reactions. rsc.org | Achieves challenging enantioselective C(sp³)–H functionalization with up to 99% ee. rsc.org |

| Advanced Synthesis | Reactant in nitrogen-atom insertion. acs.org | Forms cyclic hydrazone products, which are versatile intermediates for further synthesis. acs.org |

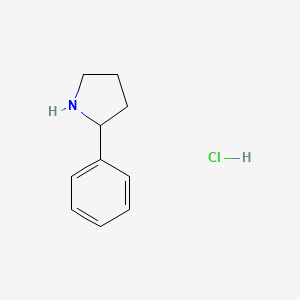

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

2-phenylpyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c1-2-5-9(6-3-1)10-7-4-8-11-10;/h1-3,5-6,10-11H,4,7-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVSABGBFWNYAQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662854 | |

| Record name | 2-Phenylpyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56586-12-0 | |

| Record name | 2-Phenylpyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Synthesis Research of 2 Phenylpyrrolidine Hydrochloride

Strategies for Racemic 2-Phenylpyrrolidine (B85683) Synthesis

The preparation of racemic 2-phenylpyrrolidine serves as a foundational step, often preceding chiral resolution. Research in this area has focused on both optimizing existing methods and exploring novel catalytic systems to improve efficiency and yield.

Established Reaction Pathways and Procedural Optimizations

A common and established route for the synthesis of racemic 2-phenylpyrrolidine involves a two-step, one-pot procedure starting from pyrrolidin-2-one. This is followed by the reduction of a conjugated double bond to yield the final product ntnu.no. Procedural optimizations often focus on reaction conditions, such as solvent, temperature, and reducing agents, to maximize the yield and purity of the racemic mixture.

Another established method involves the catalytic reduction of N-phenylpyrrole. However, this approach can lead to the reduction of the phenyl group as well, yielding N-hexahydrophenylpyrrolidine, and may result in lower yields of the desired N-phenylpyrrolidine acs.org.

Development of Novel Synthetic Routes and Catalytic Approaches

Recent research has explored new catalytic approaches to synthesize the pyrrolidine (B122466) scaffold. For instance, palladium-catalyzed reactions have been developed for the synthesis of pyrrolidine derivatives nih.gov. These methods offer alternative pathways that can be adapted for the synthesis of 2-phenylpyrrolidine. Additionally, borane-catalyzed dehydrogenation of pyrrolidines to form pyrroles has been reported, a reaction that could potentially be reversed or modified for the synthesis of substituted pyrrolidines nih.gov. The development of catalyst-tuned regio- and enantioselective hydroalkylation reactions of 3-pyrrolines, using cobalt or nickel catalysts, also presents a novel strategy for accessing chiral C2-alkylated pyrrolidines organic-chemistry.org.

Enantioselective Synthesis and Chiral Resolution Techniques of 2-Phenylpyrrolidine Hydrochloride

The biological activity of many chiral compounds is often specific to one enantiomer. Consequently, significant research has been dedicated to the enantioselective synthesis and resolution of 2-phenylpyrrolidine to obtain enantiomerically pure forms.

Diastereomeric Salt Formation and Fractional Crystallization for Enantiomer Separation

A classical and widely used method for resolving racemic mixtures is through the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization libretexts.org. In the case of 2-phenylpyrrolidine, a racemic mixture of the amine is reacted with a chiral acid, such as dibenzoyl-D-tartaric acid, in a suitable solvent system like ethanol in ethyl acetate ntnu.no. This reaction forms two diastereomeric salts with different physical properties, such as solubility libretexts.org.

The differing solubilities allow for the separation of the diastereomers by fractional crystallization. One diastereomer will preferentially crystallize out of the solution upon cooling, while the other remains dissolved ntnu.nolibretexts.org. The crystallized salt can then be isolated, and the desired enantiomer of 2-phenylpyrrolidine can be liberated by treatment with a base. This method's efficiency is influenced by factors such as the choice of resolving agent, solvent, and crystallization conditions researchgate.netgavinpublishers.comrsc.org.

Table 1: Example of Chiral Resolution of Racemic 2-Phenylpyrrolidine

| Resolving Agent | Solvent System | Result |

| Dibenzoyl-D-tartaric acid | 35% ethanol in ethyl acetate | Crystallization of one diastereomeric salt, yielding 31% of the salt ntnu.no |

Application of Chiral Chromatography in Enantiomeric Excess Determination (e.g., HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for determining the enantiomeric excess (ee) of a chiral compound mdpi.comresearchgate.netnih.gov. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification sigmaaldrich.com.

In the context of 2-phenylpyrrolidine synthesis, chiral HPLC is used to assess the effectiveness of enantioselective syntheses and chiral resolutions whiterose.ac.uk. By analyzing the reaction mixture, researchers can determine the ratio of the two enantiomers and thus the enantiomeric excess of the desired product. The choice of the chiral column and mobile phase is crucial for achieving good separation of the enantiomers mdpi.comsigmaaldrich.com.

Table 2: Chiral HPLC in the Analysis of 2-Phenylpyrrolidine

| Technique | Application | Finding |

| Chiral HPLC | Monitoring kinetic resolution of a 2-phenylpyrrolidine precursor | Achieved high enantioselectivity for the unreacted starting material (90% ee) and moderate enantiomeric excess for the product (51% ee) whiterose.ac.uk |

Asymmetric Catalysis and Stereoselective Transformations in Pyrrolidine Ring Formation

Asymmetric catalysis offers a more direct and efficient approach to obtaining enantiomerically enriched compounds compared to classical resolution. This involves the use of chiral catalysts to control the stereochemistry of the reaction.

Several biocatalytic and chemo-enzymatic approaches have been developed for the asymmetric synthesis of 2-substituted pyrrolidines. For example, transaminases have been used to convert ω-chloroketones into chiral 2-substituted pyrrolidines with high enantiomeric excess (>99.5% ee) acs.org. This biocatalytic method provides access to both enantiomers by selecting the appropriate enzyme acs.org.

Palladium-catalyzed α-arylation of N-Boc-pyrrolidine using a chiral ligand like (-)-sparteine has also been shown to produce enantioenriched Boc-protected 2-phenylpyrrolidines. Subsequent deprotection yields the desired enantiomerically enriched 2-phenylpyrrolidine with enantiomeric excesses ranging from 81-96% ntnu.no. Other asymmetric synthetic strategies include metal carbenoid chemistry to convert δ-amino β-ketoesters into 5-substituted 3-oxo prolines, which are precursors to substituted pyrrolidines nih.gov.

Table 3: Enantioselective Synthesis of 2-Phenylpyrrolidine Derivatives

| Method | Catalyst/Reagent | Enantiomeric Excess (ee) |

| Biocatalytic transamination | Transaminase | Up to >99.5% acs.org |

| Palladium-catalyzed α-arylation | (-)-sparteine | 81-96% ntnu.no |

| Photo-enzymatic cascade | Engineered SD-VHbCH carbene transferase | Up to 99% rsc.org |

Rational Design and Synthesis of this compound Derivatives and Analogs

The rational design of this compound derivatives involves strategic modifications to its chemical structure to probe biological systems, understand reaction mechanisms, and develop compounds with specific properties. Key to this is the synthesis of a diverse library of analogs through targeted chemical reactions.

The nitrogen atom and the carbon atoms of the pyrrolidine ring serve as primary sites for synthetic modification. Various strategies have been employed to introduce a wide range of functional groups at these positions.

N-Substitution: The secondary amine of the 2-phenylpyrrolidine core is a versatile handle for introducing substituents. Common N-substitution reactions include acylation, and arylation.

N-Acylation: The reaction of 2-phenylpyrrolidine with acylating agents such as acid chlorides or anhydrides in the presence of a base is a straightforward method to introduce amide functionalities. For instance, a series of N-(substituted phenyl) pyrrolidine-2-carboxamide derivatives have been synthesized, which can also involve further acetylation of the pyrrolidine nitrogen. nih.gov This approach is a common strategy for creating libraries of related compounds. A practical asymmetric synthesis of a highly substituted N-acylpyrrolidine has been described on a multi-kilogram scale, highlighting the industrial applicability of such methods. nih.gov

N-Arylation: The introduction of an aryl group at the nitrogen atom can be achieved through transition metal-catalyzed cross-coupling reactions. While not specifically detailed for this compound in the provided results, general methods for the N-arylation of pyrrolidines are well-established and applicable.

Ring Functionalization: Modification of the pyrrolidine ring itself, at positions other than the nitrogen or the phenyl-bearing carbon, introduces further structural diversity.

α-Arylation: Direct C-H arylation of the pyrrolidine ring has been achieved. For example, palladium-catalyzed α-arylation of Boc-protected pyrrolidine has been used to synthesize enantioenriched 2-phenylpyrrolidines. ntnu.no

Oxidative C-H Functionalization: More recent methods have focused on the direct functionalization of C-H bonds. For instance, the directed C(sp3)–H functionalization of 5-oxo-2-phenylpyrrolidine-3-carboxamide has been demonstrated, allowing for the introduction of aryl groups. rsc.org

Below is a table summarizing some of the key N-substitution and ring functionalization strategies for pyrrolidine derivatives, which are conceptually applicable to 2-phenylpyrrolidine.

| Strategy | Reagents and Conditions | Resulting Moiety | Key Findings |

| N-Acetylation | Acetic anhydride, triethylamine, dichloromethane | 1-acetyl-N-(substituted) pyrrolidine-2-carboxamides | Straightforward method for introducing an acetyl group on the pyrrolidine nitrogen. |

| Asymmetric [3+2] Cycloaddition | Methyl acrylate, imino ester, silver acetate, cinchona alkaloid | Highly substituted N-acylpyrrolidine | Enables construction of multiple stereocenters with high diastereomeric and enantiomeric control. nih.gov |

| Palladium-catalyzed α-arylation | Boc-protected pyrrolidine, aryl halide, palladium catalyst | Enantioenriched Boc-protected 2-phenylpyrrolidines | Provides a route to chiral 2-phenylpyrrolidine derivatives. ntnu.no |

| Directed C(sp3)–H functionalization | 5-oxo-2-phenylpyrrolidine-3-carboxamide, arylating agent, catalyst | Arylated 5-oxo-2-phenylpyrrolidine-3-carboxamide | Allows for the diastereoselective attachment of an aryl group to the pyrrolidine ring. rsc.org |

Synthesis of Phenyl-Modified Analogs:

Substitution on the Phenyl Ring: Standard aromatic substitution reactions can be employed to introduce a variety of substituents (e.g., alkyl, halogen) onto the phenyl ring of 2-phenylpyrrolidine or its precursors. For instance, the synthesis of 3,3- and 4,4-alkyl-phenyl-substituted pyrrolidin-2-one derivatives has been described, which serve as precursors to various biologically active compounds. researchgate.net

Synthesis of Halogenated Derivatives: A one-pot route from halogenated amides to pyrrolidines has been developed, suggesting a potential pathway to halogenated 2-phenylpyrrolidine derivatives. nih.gov

Conformational Studies:

The conformation of the pyrrolidine ring and the orientation of the phenyl group are crucial for the molecule's interactions. X-ray diffraction and NMR spectroscopy are powerful tools for these investigations.

A study of 1,2,5-substituted derivatives of 2-phenylpyrrolidine, specifically 1-tert-butoxycarbonyl-2-phenylpyrrolidine-2-carboxylic acid and 2-ammoniomethyl-1-benzyl-5-oxo-2-phenylpyrrolidine chloride, revealed a "butterfly-like" conformation for both compounds. The pyrrolidine ring in the former adopts a marked half-chair conformation, while in the latter, it has a weakly pronounced envelope conformation. nih.govresearchgate.net

Computational chemistry has also been used to study the conformational preferences of N-substituted pyrrolidine derivatives. These studies have shown a good correlation between calculated and experimental NMR data and have highlighted the role of weak hydrogen bonding in determining the preferred conformers. researchgate.net

The following table presents data on the conformational analysis of some 2-phenylpyrrolidine derivatives.

| Compound | Method of Analysis | Key Conformational Features |

| 1-tert-butoxycarbonyl-2-phenylpyrrolidine-2-carboxylic acid | X-ray diffraction | Butterfly-like conformation; pyrrolidine ring in a marked half-chair conformation. nih.govresearchgate.net |

| 2-ammoniomethyl-1-benzyl-5-oxo-2-phenylpyrrolidine chloride | X-ray diffraction | Butterfly-like conformation; pyrrolidine ring in a weakly pronounced envelope conformation. nih.govresearchgate.net |

| Various N-substituted pyrrolidines | Computational Chemistry (DFT) and NMR | Good correlation between calculated and experimental chemical shifts; evidence of weak intramolecular hydrogen bonding influencing conformation. researchgate.net |

Isotopically labeled analogs of this compound are invaluable tools for elucidating reaction mechanisms, studying metabolic pathways, and as internal standards in quantitative analysis. The primary isotopes of interest are deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N).

Deuterium Labeling:

H-D Exchange Reactions: A common method for introducing deuterium is through hydrogen-deuterium exchange. A chemo/regioselective H-D exchange of amino acids and other building blocks has been described using a Pd/C-Al-D₂O catalytic system. This environmentally benign method allows for the selective replacement of hydrogen atoms with deuterium. nih.gov While not specifically demonstrated on 2-phenylpyrrolidine, this methodology could potentially be adapted for its deuteration.

Carbon-13 Labeling:

The synthesis of ¹³C-labeled compounds often involves starting from simple, commercially available ¹³C-labeled precursors. The interpretation of ¹³C metabolite labeling patterns is a powerful technique for understanding metabolic pathways. nih.govnih.gov The synthesis of ¹³C-labeled 2-phenylpyrrolidine would likely involve a multi-step synthesis starting from a ¹³C-labeled building block.

Nitrogen-15 Labeling:

¹⁵N Incorporation: The synthesis of ¹⁵N-labeled compounds typically starts with a source of ¹⁵N, such as ¹⁵NH₄Cl. A practical method for the synthesis of ¹⁵N-labeled azines has been described, which involves the activation of the heterocycle and subsequent substitution with a ¹⁵N-labeled reagent. nih.gov While this method is for azines, the principles of incorporating a ¹⁵N-labeled nitrogen atom early in a synthetic sequence would apply to the synthesis of ¹⁵N-2-phenylpyrrolidine. The labeling efficiency in ¹⁵N metabolic labeling experiments is a critical parameter to determine for accurate quantification. nih.gov

The table below outlines general strategies for isotope labeling that could be applied to the synthesis of labeled this compound.

| Isotope | Labeling Strategy | Potential Precursors/Reagents | Notes |

| Deuterium (²H) | Catalytic H-D Exchange | D₂O, Pd/C-Al catalyst | Offers a method for selective deuteration under environmentally friendly conditions. nih.gov |

| Carbon-13 (¹³C) | Multi-step synthesis from labeled precursors | ¹³C-labeled benzene, ¹³C-labeled cyanide | Requires a dedicated synthetic route starting from a commercially available ¹³C source. nih.govnih.gov |

| Nitrogen-15 (¹⁵N) | Incorporation of a ¹⁵N-labeled nitrogen source | ¹⁵NH₄Cl, ¹⁵N-labeled amines | The ¹⁵N atom is typically introduced early in the synthesis of the heterocyclic ring. nih.govnih.gov |

Pharmacological and Biological Activity Research of 2 Phenylpyrrolidine Hydrochloride

Investigation of Ligand-Receptor Interactions

The interaction of 2-Phenylpyrrolidine (B85683) hydrochloride and its derivatives with biological receptors is a key area of pharmacological research. These studies are crucial for understanding the compound's mechanism of action and for the development of new therapeutic agents.

Studies on Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems. nih.govmdpi.com They are involved in a variety of physiological processes, including muscle contraction, learning, memory, and attention. nih.gov The α4β2 and α7 subtypes are the most abundant nAChRs in the brain. mdpi.com

2-Phenylpyrrolidine and its derivatives have been instrumental as chemical probes in defining the pharmacophore for nicotinic agonists. A pharmacophore model for these agonists typically includes a cationic nitrogen and a hydrogen bond acceptor. nih.gov Research using analogs of 2-phenylpyrrolidine has helped to confirm a three-point interaction model with the α4β2 nAChR, which is the receptor most associated with nicotine (B1678760) addiction. nih.gov This model includes a cation-π interaction, and two key hydrogen bonds. nih.gov The development of such detailed pharmacophore models is essential for designing new therapeutic agents that can selectively target specific nAChR subtypes. nih.gov

Detailed analysis of the binding of 2-phenylpyrrolidine derivatives to nAChRs has revealed the importance of specific molecular interactions. The cationic nitrogen of the pyrrolidine (B122466) ring is known to form a crucial cation-π interaction with a conserved tryptophan residue (TrpB) in the receptor's binding site. nih.govnih.gov Furthermore, the protonated amine of the pyrrolidine ring can form a hydrogen bond with the backbone carbonyl of this same tryptophan residue. nih.gov Another critical hydrogen bond is formed between the hydrogen bond acceptor on the phenyl ring (or its equivalent in analogs) and a backbone NH group on the complementary subunit of the receptor. nih.gov

Docking simulations of phenylpyrrolidine derivatives into the α4β2 nAChR agonist binding site have been used to rationalize differences in binding affinity and functional potency among various analogs. nih.gov These studies consider how the molecule's aromatic moiety interacts with the aromatic "cage" within the binding site and its potential to form hydrogen or halogen bonds. nih.gov

Functional studies have demonstrated that phenylpyrrolidine derivatives can act as agonists at nAChRs, meaning they activate the receptor to evoke an inward current. nih.gov The nature and potency of this activity can be finely tuned by making small structural modifications to the phenylpyrrolidine scaffold. For instance, the introduction of a halogen atom at the meta position of the phenyl ring can dramatically decrease the efficacy of the agonist activity compared to unsubstituted or meta-amino derivatives. nih.gov

Research has also identified 2-phenylpyrrolidine analogs that act as antagonists, blocking the action of other agonists like nicotine. For example, 2'-fluoro-3'-(substituted phenyl)deschloroepibatidines, which are analogs, have been shown to be antagonists at α4β2, α3β4, and α7-nAChRs. nih.gov Some of these antagonists exhibit selectivity for certain nAChR subtypes, such as the high selectivity of the 4-carbamoylphenyl analogue for the α4β2-nAChR over α3β4- and α7-nAChRs. nih.gov The balance between agonist and antagonist activity is a critical factor in the therapeutic potential of these compounds, particularly for applications like smoking cessation where partial agonists can help manage withdrawal symptoms while reducing the rewarding effects of nicotine. nih.govresearchgate.net

Table 1: Functional Activity of Selected 2-Phenylpyrrolidine Derivatives at nAChRs

| Compound | Receptor Subtype | Functional Activity | Reference |

|---|---|---|---|

| Phenylpyrrolidine ether derivatives | α4β2 | Agonist | nih.gov |

| 2'-Fluoro-3'-(4-nitrophenyl)deschloroepibatidine | α4β2, α3β4, α7 | Antagonist | nih.gov |

| 4-Carbamoylphenyl analogue of deschloroepibatidine | α4β2 | Selective Antagonist | nih.gov |

Modulation of Other Biological Targets

Beyond their well-documented effects on nAChRs, derivatives of 2-phenylpyrrolidine have been investigated for their activity at other important biological targets, highlighting their potential for broader therapeutic applications.

Recent research has explored the role of compounds structurally related to 2-phenylpyrrolidine as inhibitors of cyclin-dependent kinases (CDKs), particularly the transcriptional CDKs such as CDK8 and CDK19. nih.govnih.gov These kinases are key regulators of gene expression through their association with RNA polymerase II. nih.gov Inhibition of CDK8 and CDK19 has been shown to have significant effects in various disease models. For example, selective CDK8/19 inhibitors can prevent the development of resistance to EGFR-targeting cancer drugs. nih.gov In the context of HIV-1, inhibition of CDK8/19 has been found to induce a durable state of latency, presenting a potential "block and lock" therapeutic strategy. nih.gov While specific studies focusing directly on 2-phenylpyrrolidine hydrochloride as a CDK inhibitor are less common, the broader class of small molecule kinase inhibitors shares structural motifs that suggest this could be a fruitful area for future investigation.

Table 2: Investigated Biological Targets of 2-Phenylpyrrolidine and Related Compounds

| Target | Compound Class | Observed Effect | Reference |

|---|---|---|---|

| Nicotinic Acetylcholine Receptors (nAChRs) | Phenylpyrrolidine derivatives | Agonism, Antagonism | nih.govnih.gov |

| Cyclin-Dependent Kinases (CDK8/19) | Small molecule inhibitors (structurally related) | Inhibition | nih.govnih.gov |

C-X-C Chemokine Receptor Type 4 (CXCR4) Modulation Studies

The C-X-C chemokine receptor type 4 (CXCR4) has emerged as a significant therapeutic target due to its critical roles in HIV infection, cancer metastasis, and inflammatory diseases. nih.gov Consequently, the development of molecules that can modulate its activity, such as antagonists based on the 2-phenylpyrrolidine scaffold, is an area of intense research. These antagonists function by competitively binding to the CXCR4 receptor, thereby inhibiting the action of its natural ligand, CXCL12. nih.gov

Research has focused on the design and synthesis of novel CXCR4 antagonists derived from a pyrrolidine structure. nih.gov For instance, structural optimization has led to the identification of potent antagonists. One such compound demonstrated a strong binding affinity for the CXCR4 receptor, with an IC50 value of 79 nM in a competitive displacement assay, and effectively inhibited CXCL12-induced cytosolic calcium flux with an IC50 of 0.25 nM. nih.gov Furthermore, in a transwell invasion assay, this compound significantly reduced cell migration mediated by the CXCL12/CXCR4 pathway. nih.gov

The development of CXCR4 ligands is not limited to antagonists. Researchers have combined the CXCR4 inverse agonist T140 with N-terminal CXCL12 oligopeptides to create the first synthetic CXCR4 agonists with nanomolar potency. rsc.org In these hybrid molecules, the inverse agonist portion confers affinity for the receptor, while the CXCL12 peptide sequence is responsible for inducing receptor activation. rsc.org

Cryo-electron microscopy has provided structural insights into the various modes of human CXCR4 regulation. nih.gov These studies show that the natural ligand, CXCL12, activates the receptor by inserting its N-terminus deep into the orthosteric pocket of CXCR4. nih.govbiorxiv.org In contrast, small molecule antagonists like AMD3100 bind within the seven-transmembrane-helix bundle, stabilized by electrostatic interactions with acidic residues. nih.govbiorxiv.org This detailed structural understanding is crucial for the rational design of new and more effective CXCR4 modulators based on scaffolds like 2-phenylpyrrolidine.

Interactive Table: CXCR4 Antagonist Activity Click on the headers to sort the data.

| Compound ID | Assay Type | Target | Activity (IC50) |

| Compound 46 | 12G5 Antibody Displacement | CXCR4 Receptor | 79 nM |

| Compound 46 | CXCL12 Induced Calcium Flux | CXCR4 Signaling | 0.25 nM |

Structure-Activity Relationship (SAR) Investigations of this compound

Pharmacophore modeling is a crucial computational tool used to identify the essential three-dimensional arrangement of molecular features necessary for biological activity. nih.govresearchgate.net For CXCR4 antagonists, highly specific and sensitive pharmacophore models have been developed to aid in the discovery of new lead compounds. nih.govurl.edu These models are constructed by analyzing the common structural features of known high-affinity inhibitors.

A successful pharmacophore model for CXCR4 antagonists typically includes features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, arranged in a specific spatial orientation. researchgate.net These models serve as effective filters in virtual screening campaigns to identify novel molecules that are likely to bind to the receptor and exhibit antagonistic activity. nih.govurl.edu The performance of these pharmacophore models has been shown to be superior to other virtual screening methods like docking and shape-matching. nih.govurl.edu

The development of these models often involves generating and selecting from numerous possibilities based on experimentally determined or modeled structures of the target receptor. nih.gov For instance, a structure-based pharmacophore modeling approach utilizing fragments placed with Multiple Copy Simultaneous Search (MCSS) has been effective in generating high-performing models for G protein-coupled receptors like CXCR4. nih.gov The essential pharmacophore for CXCR4 antagonists often involves a cationic moiety that interacts with acidic residues in the receptor's binding pocket, a feature that can be incorporated into a 2-phenylpyrrolidine framework. lookchem.com

Interactive Table: Pharmacophore Model Features for CXCR4 Antagonists Click on the headers to sort the data.

| Pharmacophore Feature | Description | Importance |

| Cationic Group | Positively charged moiety (e.g., amine) | Essential for interaction with acidic residues in the binding pocket. |

| Aromatic Ring | Phenyl group or similar | Contributes to binding through hydrophobic and pi-stacking interactions. |

| Hydrogen Bond Acceptors | e.g., Carbonyl oxygen | Forms key hydrogen bonds with receptor residues. |

| Hydrogen Bond Donors | e.g., Amine hydrogen | Forms key hydrogen bonds with receptor residues. |

| Hydrophobic Features | Alkyl or aryl groups | Occupy hydrophobic pockets within the receptor. |

The three-dimensional arrangement of atoms, or stereochemistry, within a molecule plays a pivotal role in its interaction with a biological target and its resulting functional potency. nih.gov In the context of 2-phenylpyrrolidine derivatives, the stereochemistry at the chiral centers significantly influences their activity as CXCR4 antagonists.

Research has demonstrated that the biological activity of these compounds is often highly stereospecific. nih.gov For example, X-ray diffraction studies of 1-substituted derivatives of 2-phenylpyrrolidine-2-carboxamide revealed a specific "butterfly-like" conformation, with the pyrrolidine ring adopting a half-chair conformation in both active structures investigated. nih.gov This defined conformation is crucial for optimal fitting into the receptor's binding site.

The synthesis of stereoisomerically pure compounds is therefore essential for evaluating their biological activity accurately. lookchem.com Studies involving chiral separation have shown that the desired biological effect may reside in only one of the possible stereoisomers. nih.gov For instance, in the development of mitofusin activators, only the trans-R/R configuration of a cyclopropyl-containing analog was found to be biologically active, highlighting the critical nature of stereochemistry. nih.gov This principle holds true for 2-phenylpyrrolidine-based CXCR4 antagonists, where specific stereoisomers exhibit significantly higher affinity and potency compared to others.

Structure-activity relationship (SAR) studies systematically investigate how modifications to a molecule's chemical structure affect its biological activity. For derivatives of the 2-phenylpyrrolidine scaffold, extensive SAR studies have been conducted to optimize their potency as CXCR4 antagonists.

Initial efforts in developing novel anti-HIV agents based on a phenylpyrazole derivative, for example, showed that an aminomethylene group could successfully replace a diazenyl group. nih.gov Subsequent optimization of the benzyl (B1604629) group and the pyrazole (B372694) ring led to a derivative with six-fold greater potency than the original lead compound. nih.gov This type of iterative modification and testing is central to SAR.

In the development of CXCR4 ligands, researchers have synthesized numerous analogs with varying spacers and spatial positioning of cationic moieties like dipicolylamine (Dpa) and cyclam. lookchem.com Interestingly, these studies did not always find a linear correlation between structural changes and activity. For example, increasing the spatial distance between key functional groups did not lead to a predictable increase in CXCR4-binding and anti-HIV activities; instead, an undulating pattern was observed. lookchem.com This indicates a complex relationship between the ligand's conformation and its interaction with the receptor. A series of studies on other compounds has also shown that introducing hydrophobic derivatives can lead to a lower minimum inhibitory concentration (MIC), but may also increase hemolytic activity. nih.gov These findings underscore the importance of comprehensive SAR analysis to balance potency with other desirable properties in drug development.

Interactive Table: SAR of 2-Phenylpyrrolidine Analogs Click on the headers to sort the data.

| Modification | Position | Effect on Activity | Reference |

| Addition of Cationic Moieties | 3/4-positions on pyridine/phenyl rings | Favors high CXCR4-binding affinity | lookchem.com |

| Variation of Spacer Length | Between cationic moieties | Undulating pattern of activity, not a linear correlation | lookchem.com |

| Substitution on Pyrrolidine Ring | N1-position | Influences conformation and potency | nih.gov |

| Replacement of Peptide Bonds | Arg-Arg and Arg-Nal substructures | Demonstrated indispensable or partial contribution to antagonism | nih.gov |

Advanced Research Methodologies and Techniques Applied to 2 Phenylpyrrolidine Hydrochloride

Computational Chemistry and Molecular Modeling Approaches

Computational methods provide invaluable insights into the molecular behavior of 2-Phenylpyrrolidine (B85683) hydrochloride, guiding further experimental research. These in silico techniques allow for the prediction of interactions and the development of structure-activity relationships.

Molecular Docking and Prediction of Binding Modes

Molecular docking studies have been instrumental in exploring the potential binding of pyrrolidine (B122466) derivatives to various biological targets. While specific docking studies focused exclusively on 2-Phenylpyrrolidine hydrochloride are not extensively detailed in publicly available literature, the principles of this methodology are well-established. For instance, research on related pyrrolidine derivatives as neuraminidase inhibitors has demonstrated that interactions are primarily governed by hydrogen bonds and electrostatic factors. In these studies, key amino acid residues such as Trp178, Arg371, and Tyr406 in the active site of influenza neuraminidase were identified as crucial for binding. nih.gov Such approaches would theoretically allow for the prediction of the binding orientation and affinity of this compound within a given receptor pocket.

Molecular Dynamics Simulations for Ligand-Receptor Complex Dynamics

Molecular dynamics (MD) simulations offer a way to observe the dynamic behavior of a ligand-receptor complex over time. While specific MD simulations for a this compound complex are not readily found, studies on analogous compounds highlight the utility of this technique. For example, MD simulations have been used to confirm the stability of ligand-protein complexes and to validate docking poses for other pharmacologically active molecules. nih.gov This methodology could be applied to this compound to understand the stability of its binding, the conformational changes it induces in a receptor, and the role of solvent molecules in the binding process.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. The development of robust QSAR models for pyrrolidine derivatives has been a focus of several research efforts. nih.govnih.govtandfonline.com These models, which can be 2D or 3D, are built using calculated molecular descriptors and experimentally determined activity data. For a series of pyrrolidine derivatives targeting α-mannosidase, QSAR models indicated the importance of polar properties on the van der Waals surface and the presence of aromatic rings for inhibitory activity. nih.gov A hypothetical QSAR study involving this compound would require a dataset of its analogues with corresponding biological activities to derive a predictive model.

| QSAR Model Parameters for Pyrrolidine Derivatives nih.govtandfonline.com | |

| Parameter | Value Range |

| R² (Coefficient of determination) | 0.662 - 0.999 |

| Q² (Cross-validated R²) | 0.560 - 0.689 |

| R²_pred (Predictive R²) | 0.743 - 0.986 |

This table represents typical statistical values obtained in QSAR studies of pyrrolidine derivatives, indicating the predictive power of the generated models.

In Silico Pharmacophore Generation and Virtual Screening Methodologies

Pharmacophore modeling is a powerful tool in drug discovery for identifying the essential three-dimensional arrangement of functional groups required for biological activity. Pharmacophore models have been developed for various classes of compounds, including those with a pyrrolidine scaffold. nih.govnih.govnih.gov These models can then be used as 3D queries to screen large compound libraries (virtual screening) to identify novel molecules with the potential for similar biological activity. A pharmacophore model derived from this compound would typically include features such as a hydrophobic aromatic ring, a hydrogen bond donor (the protonated amine), and potentially other steric features that define its interaction space.

Advanced Spectroscopic and Chromatographic Research Methods

Spectroscopic techniques are fundamental for the unambiguous structural determination and characterization of chemical compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

| Compound | Nucleus | Chemical Shift (δ, ppm) |

| Ethyl 2-phenylpyrrolidine-1-carboxylate | ¹H | 7.15-7.32 (aromatic), 4.92 (CH-Ph) |

| Ethyl 2-phenylpyrrolidine-1-carboxylate | ¹³C | 125.44-144.32 (aromatic) |

This table shows representative NMR chemical shifts for a derivative of 2-Phenylpyrrolidine, illustrating the typical regions where signals for the phenyl and pyrrolidine moieties appear.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Metabolite Identification in Research

High-Resolution Mass Spectrometry (HRMS) is a cornerstone analytical technique in the research of this compound and its analogs, providing unparalleled precision in determining the elemental composition of the parent compound and its metabolites. ijpras.comresearchgate.net This capability is crucial for distinguishing between compounds with the same nominal mass (isobaric species), a common challenge in complex biological matrices. nih.gov The high accuracy of modern HRMS instruments, often achieving mass accuracy of less than 5 ppm, allows for the confident assignment of molecular formulas to unknown analytes, which is a critical step in metabolite identification. ijpras.comalgimed.com

In the context of this compound research, HRMS coupled with liquid chromatography (LC) is extensively used to profile and identify metabolites in various biological samples. ijpras.compharmaron.com This combination allows for the separation of complex mixtures prior to mass analysis, enhancing the clarity of the resulting data. advancechemjournal.compreprints.org The process typically involves acquiring full-scan mass spectra with high resolving power, which enables the differentiation of metabolite ions from endogenous background ions. ijpras.com Data-dependent acquisition (DDA) and data-independent acquisition (DIA) are two common strategies employed to trigger the fragmentation of ions of interest, providing structural information necessary for metabolite elucidation. researchgate.net

The identification of metabolites of this compound is facilitated by various data mining techniques applied to HRMS data. These include mass defect filtering, which narrows the search for potential metabolites based on the known mass defect of the parent drug, and the use of product ion and neutral loss filters to identify compounds that share common fragmentation pathways. nih.govresearchgate.net The accurate mass measurements obtained from HRMS are instrumental in determining the molecular formula of metabolites, and subsequent analysis of fragmentation patterns helps to pinpoint the site of biotransformation. ijpras.compharmaron.com

Modern HRMS platforms, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, offer the high resolution and mass accuracy required for these demanding applications. ijpras.comnih.gov These instruments can be operated in both positive and negative ionization modes to detect a wide range of metabolites. measurlabs.com The data generated from these studies are essential for understanding the metabolic fate of this compound, which is a critical aspect of its preclinical characterization.

Analytical High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Assessment in Research Samples

Analytical High-Performance Liquid Chromatography (HPLC) is an indispensable tool in the research and development of this compound, primarily for the assessment of purity and the determination of enantiomeric excess. advancechemjournal.compreprints.orgheraldopenaccess.us Given that 2-phenylpyrrolidine possesses a chiral center, the separation and quantification of its enantiomers are critical, as different enantiomers can exhibit distinct pharmacological activities.

For purity analysis, reverse-phase HPLC is commonly employed to separate the main compound from any impurities, synthetic intermediates, or degradation products. advancechemjournal.com This technique utilizes a non-polar stationary phase and a polar mobile phase. The choice of column, mobile phase composition (often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol), flow rate, and detector are optimized to achieve the best possible separation. hplcindia.comnih.gov UV detectors are frequently used for quantification due to their robustness and sensitivity for chromophoric compounds like 2-phenylpyrrolidine. advancechemjournal.comnih.gov

The determination of enantiomeric excess (ee) is a specialized application of HPLC that requires a chiral environment. This can be achieved in two primary ways:

Chiral Stationary Phases (CSPs): This is the most common approach, where the HPLC column contains a chiral selector immobilized on the stationary phase. heraldopenaccess.us These selectors, such as derivatives of cellulose, amylose, or cyclodextrins, interact differently with the two enantiomers of 2-phenylpyrrolidine, leading to different retention times and thus their separation. heraldopenaccess.us

Chiral Derivatizing Agents (CDAs): In this method, the enantiomers of 2-phenylpyrrolidine are reacted with a chiral reagent to form diastereomers. researchgate.net These diastereomers, having different physical properties, can then be separated on a standard achiral HPLC column. researchgate.net

The quantification of the separated enantiomers is typically performed using a UV or fluorescence detector. heraldopenaccess.usuma.es For more definitive identification and in cases where pure enantiomer standards are unavailable, chiroptical detectors like Circular Dichroism (CD) detectors can be coupled with HPLC. uma.esnih.gov The CD detector measures the differential absorption of left and right circularly polarized light, providing a signal that is specific to each enantiomer. nih.gov This approach allows for the determination of enantiomeric excess without the need for reference standards of the individual enantiomers. uma.esresearchgate.net

The data from these HPLC analyses are crucial for ensuring the quality and consistency of research-grade this compound and for understanding the stereospecific aspects of its biological activity.

In Vitro and In Vivo Research Models for Biological Evaluation

Cell-Based Assays for Receptor Binding and Downstream Signaling Pathway Analysis (e.g., Xenopus oocytes)

Cell-based assays are fundamental in the initial biological evaluation of this compound and its derivatives. These assays provide insights into the compound's interaction with specific molecular targets, such as receptors, and its subsequent effects on cellular signaling pathways.

One powerful and widely used system for studying ion channels and receptors is the Xenopus laevis oocyte. nih.govnih.govtaylorfrancis.com These large cells can be readily microinjected with mRNA encoding a specific receptor of interest. nih.govtaylorfrancis.com The oocyte's cellular machinery then translates this mRNA and correctly inserts the functional receptor into its plasma membrane. nih.gov This heterologous expression system allows researchers to study the effects of compounds like this compound on a specific receptor in isolation from other potential targets. nih.govnih.gov Electrophysiological techniques, such as the two-electrode voltage clamp (TEVC), are then used to measure the ion currents that flow through the receptor's channel upon activation or modulation by the test compound. nih.gov This provides quantitative data on the compound's potency and efficacy at the receptor.

Beyond receptor binding, cell-based assays are also employed to investigate downstream signaling pathways. For G-protein coupled receptors (GPCRs), which are a common target for many neurologically active compounds, various assays can measure the second messengers produced upon receptor activation. nih.gov For example, assays can quantify changes in intracellular calcium levels or the production of cyclic AMP (cAMP). These assays often utilize fluorescent or luminescent reporters that are linked to the signaling molecule of interest, allowing for high-throughput screening of compound libraries. nih.gov

Receptor binding assays are another critical in vitro tool. nih.gov These assays typically use cell membranes prepared from cells expressing the target receptor. nih.gov A radiolabeled ligand with known affinity for the receptor is incubated with the membranes in the presence of varying concentrations of the test compound (e.g., this compound). nih.gov The ability of the test compound to displace the radiolabeled ligand from the receptor is measured, allowing for the determination of its binding affinity (Ki). nih.gov

Biochemical Assays for Enzyme Inhibition Kinetics and Pathway Modulation

Biochemical assays are essential for characterizing the interaction of this compound and its analogs with specific enzymes. nih.gov These assays, conducted in a cell-free environment, allow for a detailed investigation of the mechanism of enzyme inhibition and the kinetics of this interaction. nih.gov

To determine if a compound inhibits a particular enzyme, a reaction is set up containing the purified enzyme, its substrate, and varying concentrations of the inhibitor. The rate of the enzymatic reaction is then measured, often by monitoring the formation of a product or the depletion of a substrate over time. A decrease in the reaction rate in the presence of the compound indicates inhibition.

Once inhibitory activity is confirmed, further kinetic studies are performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). nih.gov This involves measuring the initial reaction rates at various concentrations of both the substrate and the inhibitor. By plotting the data using methods such as the Lineweaver-Burk or Michaelis-Menten plots, key kinetic parameters like the Michaelis constant (Km) and the inhibitor constant (Ki) can be determined. nih.gov The Ki value represents the concentration of inhibitor required to produce half-maximum inhibition and is a measure of the inhibitor's potency.

For some compounds, the inhibition may be time-dependent, meaning the degree of inhibition increases with the duration of pre-incubation of the enzyme and inhibitor. nih.gov Specific assays are designed to investigate this phenomenon and to determine the rate constants for the association (kon) and dissociation (koff) of the inhibitor-enzyme complex. nih.gov

In the context of pathway modulation, biochemical assays can be used to assess the effect of a compound on a series of enzymatic reactions within a metabolic or signaling pathway. For instance, if this compound were hypothesized to affect a particular pathway, the activity of multiple enzymes in that cascade could be individually assessed to pinpoint the specific target. An example of a pathway-focused assay is the DNA intercalation assay, which can be used to determine if a compound can insert itself between the base pairs of DNA, potentially inhibiting processes like DNA replication and transcription. nih.gov

Preclinical Research Models for Efficacy and Mechanistic Investigations (excluding therapeutic regimen details)

Preclinical research models, primarily involving laboratory animals, are crucial for evaluating the in vivo efficacy and elucidating the mechanism of action of this compound. These studies bridge the gap between in vitro findings and potential clinical applications.

A variety of animal models are employed to represent different aspects of human diseases. The choice of model depends on the specific therapeutic area being investigated. For example, in the context of neurological disorders, models that mimic conditions such as epilepsy, Parkinson's disease, or Alzheimer's disease might be used. nih.gov These models can be generated through genetic modification, surgical procedures, or the administration of specific neurotoxins.

In these models, the efficacy of this compound would be assessed by observing its ability to ameliorate disease-related symptoms or pathological markers. For instance, in an animal model of epilepsy, a reduction in seizure frequency or severity would be a measure of efficacy. In a model of Parkinson's disease, improvements in motor function would be evaluated.

Mechanistic investigations in preclinical models aim to confirm that the compound's therapeutic effects are mediated through its intended molecular target. This can be achieved through various techniques. For example, after administration of the compound, tissue samples (e.g., from the brain) can be collected and analyzed to measure receptor occupancy, changes in neurotransmitter levels, or the modulation of downstream signaling pathways. Techniques such as microdialysis can be used to measure the levels of neurotransmitters and their metabolites in specific brain regions of awake, freely moving animals.

Furthermore, in vivo studies can provide valuable information on the pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion (ADME). Understanding how the compound is processed by the body is essential for interpreting the efficacy data and for designing future studies. researchgate.net Histopathological examinations of various organs can also be conducted to assess any potential tissue-level changes induced by the compound. nih.gov

Applications and Future Directions in Medicinal Chemistry and Drug Discovery Research

2-Phenylpyrrolidine (B85683) Hydrochloride as a Core Scaffold for Novel Therapeutic Agent Design

The 2-phenylpyrrolidine scaffold has been successfully employed as a foundational structure for the development of a diverse range of therapeutic agents targeting various diseases. Its utility stems from its specific stereochemical and conformational properties, which allow for precise interactions with biological targets.

One of the most notable applications is in the field of oncology. Researchers have identified (R)-2-phenylpyrrolidine as a critical component in a novel class of potent and selective pan-tropomyosin receptor kinase (pan-TRK) inhibitors. acs.orgnih.govnih.govresearchgate.net Deregulated TRK activity is a known driver in various cancers, including colorectal, lung, and thyroid cancers. nih.govnih.gov Structure-guided drug design revealed that the (R)-2-phenylpyrrolidine moiety possesses an ideal shape complementarity to the hydrophobic pocket of TRK kinases, which is crucial for its inhibitory activity. nih.govresearchgate.net This discovery has led to the development of compounds that show significant tumor regression in preclinical models. acs.orgnih.gov

The scaffold has also been instrumental in the design of novel anticoagulants. Specifically, derivatives of phenylpyrrolidine phenylglycinamides have been synthesized as highly potent and selective inhibitors of the Tissue Factor/Factor VIIa (TF-FVIIa) complex. nih.gov The TF-FVIIa complex is a key initiator of the extrinsic coagulation pathway, and its inhibition is a promising strategy for preventing thrombosis with a reduced risk of bleeding. nih.govnih.gov By introducing an acid group onto the pyrrolidine (B122466) ring, researchers were able to develop inhibitors with excellent potency and a clean in vitro safety profile. nih.gov

Furthermore, the 2-phenylpyrrolidine framework is a recognized pharmacophore in the development of agents for central nervous system (CNS) disorders. Numerous studies have focused on synthesizing N-(substituted phenyl)pyrrolidine-2-carboxamides and pyrrolidine-2,5-diones as potential anticonvulsant agents for the treatment of epilepsy. mdpi.comresearchgate.netnih.gov These compounds have shown significant activity in preclinical models such as the maximal electroshock (MES) and 6 Hz seizure tests, with some derivatives demonstrating a broad spectrum of anticonvulsant effects. mdpi.comnih.govnih.gov

Other therapeutic areas where this scaffold has been explored include:

β3 Adrenergic Receptor Agonists: A novel class of human β3-adrenergic receptor agonists was designed by constraining the flexible ethanolamine (B43304) core of known agonists within a pyrrolidine ring. This modification maintained functional potency while improving selectivity and metabolic stability, making these compounds potential candidates for treating conditions like overactive bladder and metabolic syndrome. nih.gov

EGFR Kinase Inhibitors: Asymmetric synthesis of 2-phenylpyrrolidines has been undertaken to study the structure-activity relationship (SAR) of thienopyrimidine-based inhibitors of the epidermal growth factor receptor (EGFR). nih.gov These studies have investigated the impact of the phenyl group's chirality on EGFR tyrosine kinase activity, aiming to develop more effective treatments for non-small cell lung cancer.

Table 1: Examples of Therapeutic Agents Based on the 2-Phenylpyrrolidine Scaffold

| Therapeutic Area | Target | Scaffold Application | Key Research Finding | Reference(s) |

|---|---|---|---|---|

| Oncology | Tropomyosin Receptor Kinase (TRK) | (R)-2-phenylpyrrolidine substituted imidazopyridazines | The (R)-enantiomer shows ideal shape complementarity to the TRK hydrophobic pocket, leading to potent and selective pan-TRK inhibition. | acs.orgnih.govnih.govresearchgate.net |

| Anticoagulation | Tissue Factor/Factor VIIa (TF-FVIIa) | Phenylpyrrolidine phenylglycinamides | Introduction of an acid on the pyrrolidine ring led to highly potent and selective TF-FVIIa inhibitors with improved safety profiles. | nih.gov |

| Epilepsy (Anticonvulsant) | Voltage-gated ion channels (e.g., sodium, calcium) | N-(substituted phenyl)pyrrolidine-2-carboxamides and pyrrolidine-2,5-diones | Derivatives show broad-spectrum activity in multiple preclinical seizure models (MES, 6 Hz). | mdpi.comresearchgate.netnih.gov |

| Metabolic Disorders | β3 Adrenergic Receptor | Pyrrolidine-constrained ethanolamines | Maintains agonist potency with improved selectivity and metabolic stability compared to acyclic analogues. | nih.gov |

Contributions to Fundamental Understanding of Receptor Biology and Ligand Recognition

The defined three-dimensional structure of the 2-phenylpyrrolidine scaffold makes it an excellent tool for probing the intricacies of receptor biology and ligand recognition. By systematically modifying the scaffold and observing the effects on binding affinity and functional activity, researchers can elucidate the key structural requirements for molecular recognition at a target receptor.

Studies on pan-TRK inhibitors have underscored the importance of stereochemistry in ligand binding. The discovery that the (R)-enantiomer of 2-phenylpyrrolidine-containing analogues was significantly more potent highlighted the specific spatial arrangement required for optimal interaction with the ribose-binding pocket of the kinase. researchgate.net This demonstrates how the rigid pyrrolidine ring, combined with the chiral center, can be used to map the topology of a receptor's binding site with high precision.

Similarly, research into sigma (σ) receptor ligands has benefited from related structures. While not directly involving 2-phenylpyrrolidine hydrochloride, studies on structurally similar N-arylalkylpiperidines have helped delineate the structural requirements for selectivity between σ1 and σ2 receptor subtypes. nih.gov For instance, it was found that phenylpropylamines tend to favor σ2 receptors, whereas phenethylpiperidines favor σ1 receptors, providing a foundational understanding of the pharmacophore for σ2 selectivity. nih.gov This knowledge is crucial for designing selective ligands to probe the distinct physiological and pathological roles of these receptors. nih.govresearchgate.netacs.org

The 2-phenylpyrrolidine scaffold and its analogues have also contributed to understanding ligand interactions at G-protein coupled receptors (GPCRs), such as serotonin (B10506) and adrenergic receptors.

Serotonin 5-HT Receptors: Derivatives of the related 2-phenyl-1H-pyrrole-3-carboxamide scaffold were used to probe the 5-HT6 receptor. nih.gov This work led to the discovery that modifying the core structure could shift a compound's functional activity from neutral antagonism to inverse agonism, providing valuable insights into the different active states of the receptor. nih.gov Other studies on related scaffolds have helped model the binding interactions at the 5-HT3 receptor. nih.govnih.gov

α-Adrenoceptors: Arylpiperazine derivatives containing a pyrrolidin-2-one fragment have been synthesized to evaluate their binding affinity at α1- and α2-adrenoceptors. nih.gov Such studies help to build structure-activity relationship models that can guide the design of receptor-subtype selective agents.

Development of Advanced Chemical Tools for Biological Research and Diagnostics

Beyond direct therapeutic applications, the 2-phenylpyrrolidine scaffold and its close structural relatives are valuable starting points for the creation of advanced chemical tools used in biological research and medical diagnostics. mskcc.orgnih.govnih.gov These tools, which include fluorescent probes and radiolabeled imaging agents, are essential for visualizing biological processes and validating new drug targets. mskcc.orgox.ac.uk

A significant application in this area is the development of Positron Emission Tomography (PET) imaging agents for neurodegenerative diseases like Alzheimer's. While not using the pyrrolidine ring itself, researchers have developed fluorine-18 (B77423) labeled 2-phenylquinoxaline (B188063) derivatives as potential agents for imaging Tau protein aggregates in the brain. nih.govresearchgate.net The 2-phenylquinoxaline backbone shares the core concept of a phenyl group attached to a nitrogen-containing heterocycle, demonstrating the utility of this general structural motif in designing brain-penetrant probes. These agents have shown high affinity and selectivity for Tau tangles over β-amyloid plaques in preclinical studies, highlighting their potential as diagnostic tools. nih.gov

The development of fluorescent tracers is another area where related scaffolds have proven useful. For example, fluorescent probes have been derived from the structure of PB28, a pan-sigma receptor modulator with structural similarities to phenyl-heterocyclic compounds. frontiersin.org Such probes are invaluable for studying the distribution and function of sigma receptors in cells and tissues through techniques like fluorescence microscopy.

While direct examples of this compound being converted into a widely used chemical probe are not extensively documented, its structural features make it a prime candidate for such development. The pyrrolidine nitrogen and the phenyl ring provide convenient handles for chemical modification, allowing for the attachment of:

Fluorophores: For use in fluorescence microscopy and flow cytometry.

Biotin tags: For use in affinity purification and proteomic studies.

Radioisotopes: For developing PET or SPECT imaging agents for in vivo diagnostics.

The existing research on related structures strongly suggests the potential of the 2-phenylpyrrolidine scaffold in the future development of sophisticated chemical tools to further unravel complex biological systems. mskcc.org

Future Research Directions and Unexplored Avenues in this compound Research

The versatility of the this compound scaffold ensures its continued relevance in medicinal chemistry, with several promising avenues for future research.

One major direction is the application of polypharmacology , the concept of designing single molecules that can modulate multiple targets simultaneously. nih.govresearchgate.net Given that derivatives of 2-phenylpyrrolidine have shown activity against diverse targets like kinases, ion channels, and GPCRs, there is a significant opportunity to design multi-target agents for complex diseases such as cancer or neuroinflammatory disorders. This approach could lead to therapies with enhanced efficacy and a reduced potential for drug resistance.

Further exploration of this scaffold for neurological and psychiatric disorders remains a compelling area. The established anticonvulsant activity and the insights into sigma receptor binding suggest that novel derivatives could be developed for conditions like neuropathic pain, depression, and cognitive disorders. nih.govnih.govnih.gov Fine-tuning the scaffold to achieve desired selectivity and blood-brain barrier penetration will be key to success in this domain.

Finally, there is untapped potential in developing 2-phenylpyrrolidine-based molecules as covalent inhibitors or probes . By incorporating a reactive "warhead" onto the scaffold, it may be possible to create highly specific tools that bind irreversibly to their target protein. Such probes are exceptionally useful for target identification, validation, and for studying protein dynamics within a cell. mdpi.com

The continued exploration of the unique chemical space offered by the 2-phenylpyrrolidine scaffold, combined with emerging technologies, is poised to yield the next generation of innovative therapeutics and research tools.

Q & A

Q. What are the key safety protocols for handling 2-Phenylpyrrolidine hydrochloride in laboratory settings?

- Methodological Answer : Follow hazard-specific precautions outlined in safety data sheets (SDS) for structurally similar pyrrolidine derivatives. For example:

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact and inhalation .

- Implement emergency measures: Immediate rinsing for eye exposure (15+ minutes with water) and fresh air for inhalation .

- Adhere to H-phrases (e.g., H303: harmful if swallowed; H313: skin irritation) and P-codes (e.g., P264: post-handling washing) .

- Store in a ventilated, cool area, segregated from incompatible reagents .

Q. How can researchers optimize synthesis of this compound for high purity?

- Methodological Answer :

- Use controlled reaction conditions (temperature: 0–5°C for exothermic steps; inert atmosphere) to minimize byproducts .

- Purify via recrystallization using ethanol/water mixtures, adjusting pH to 4–5 with HCl to enhance crystal formation .

- Validate purity via HPLC (C18 column, 0.1% TFA in mobile phase) or NMR (δ 1.5–2.5 ppm for pyrrolidine protons) .

Q. What analytical methods are recommended for quantifying this compound in complex matrices?

- Methodological Answer :

- UV-Vis Spectrophotometry : Calibrate at λ_max ≈ 260 nm (extinction coefficient: 1.2 × 10³ L·mol⁻¹·cm⁻¹) with a linear range of 0.1–10 µg/mL .

- LC-MS/MS : Use a polar embedded column (e.g., HILIC) and ESI+ mode for enhanced sensitivity (LOQ: 0.01 µg/mL) .

- Cross-validate results with titrimetry (non-aqueous titration using perchloric acid in glacial acetic acid) .

Advanced Research Questions

Q. How does stereochemistry influence the pharmacological activity of this compound?

- Methodological Answer :

- Synthesize enantiomers via chiral catalysts (e.g., BINAP-Ru complexes) .

- Compare IC₅₀ values in receptor-binding assays (e.g., dopamine D2 receptors) using radioligand displacement (³H-spiperone) .

- Conduct molecular docking (AutoDock Vina) to assess enantiomer-receptor binding energy differences (>2 kcal/mol indicates stereoselectivity) .

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

- Methodological Answer :

- Perform a systematic review (PRISMA guidelines) to aggregate in vitro/in vivo toxicity studies .

- Apply meta-analysis to reconcile discrepancies (e.g., LD₅₀ variability in rodent models) using fixed/random-effects models .

- Validate via standardized OECD test guidelines (e.g., Acute Oral Toxicity Test 423) under GLP conditions .

Q. What computational approaches predict the environmental persistence of this compound?

- Methodological Answer :

- Use EPI Suite™ to estimate biodegradation (BIOWIN model) and bioaccumulation (log Kow ≈ 1.8 suggests low BCF) .

- Simulate hydrolysis pathways (Gaussian 09: DFT at B3LYP/6-31G*) to identify stable degradation products .

- Cross-reference with experimental half-life data in aqueous buffers (pH 7.4, 25°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。